molecular formula C17H25NO4 B1405520 Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate CAS No. 1785761-41-2

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B1405520
CAS No.: 1785761-41-2
M. Wt: 307.4 g/mol
InChI Key: PCLPAHXXKYMSHU-ZFWWWQNUSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a hydroxymethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the tert-butyl ester and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)pyrrolidine-1-carboxylate
  • ®-tert-butyl 3-((3-methoxyphenyl)thio)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H19NO3C_{13}H_{19}NO_3, and it has a molecular weight of approximately 239.3 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxyphenyl substituent that may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors for various enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : The interaction with neurotransmitter receptors can lead to alterations in signaling pathways, affecting physiological responses.
  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thereby providing neuroprotective effects.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related pyrrolidine compounds demonstrated moderate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged around 250 μg/mL, indicating potential as antibacterial agents .

Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of certain pyrrolidine derivatives. For instance, related compounds have been tested for their ability to protect neuronal cells from oxidative stress-induced damage. In vitro studies suggest that these compounds can significantly reduce cell death in models of oxidative injury .

Anti-inflammatory Properties

Pyrrolidine derivatives have also been investigated for their anti-inflammatory effects. In particular, compounds exhibiting structural similarities to this compound have shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell models .

Case Studies and Research Findings

Study Findings Reference
Antimicrobial ActivityModerate activity against Staphylococcus aureus and E. coli with MIC values around 250 μg/mL.
NeuroprotectionSignificant reduction in neuronal cell death in oxidative stress models.
Anti-inflammatoryInhibition of TNF-alpha production in LPS-stimulated cells.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(11-19)15(10-18)12-6-5-7-14(8-12)21-4/h5-8,13,15,19H,9-11H2,1-4H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLPAHXXKYMSHU-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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